molecular formula C14H10ClNO2 B12489242 N-[(E)-(4-chlorophenyl)methylidene]-1,3-benzodioxol-5-amine

N-[(E)-(4-chlorophenyl)methylidene]-1,3-benzodioxol-5-amine

Cat. No.: B12489242
M. Wt: 259.69 g/mol
InChI Key: ZEHXDFPQLBOXGT-UHFFFAOYSA-N
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Description

N-[(E)-(4-chlorophenyl)methylidene]-1,3-benzodioxol-5-amine is a chemical compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Properties

Molecular Formula

C14H10ClNO2

Molecular Weight

259.69 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-1-(4-chlorophenyl)methanimine

InChI

InChI=1S/C14H10ClNO2/c15-11-3-1-10(2-4-11)8-16-12-5-6-13-14(7-12)18-9-17-13/h1-8H,9H2

InChI Key

ZEHXDFPQLBOXGT-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)N=CC3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(4-chlorophenyl)methylidene]-1,3-benzodioxol-5-amine typically involves a condensation reaction between 4-chlorobenzaldehyde and 1,3-benzodioxol-5-amine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(4-chlorophenyl)methylidene]-1,3-benzodioxol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like sodium hydroxide and various nucleophiles can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and other oxidized derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-[(E)-(4-chlorophenyl)methylidene]-1,3-benzodioxol-5-amine has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of various organic compounds and materials.

Mechanism of Action

The mechanism of action of N-[(E)-(4-chlorophenyl)methylidene]-1,3-benzodioxol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of inflammatory pathways .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(4-chlorophenyl)(phenyl)methylidene]-4-methylbenzenesulfonohydrazide
  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide

Uniqueness

N-[(E)-(4-chlorophenyl)methylidene]-1,3-benzodioxol-5-amine is unique due to its specific structural features, such as the presence of the benzodioxole ring and the chlorophenyl group. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .

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